molecular formula C32H62O3 B12641263 Tetradecyl (R)-12-hydroxyoleate CAS No. 93980-69-9

Tetradecyl (R)-12-hydroxyoleate

Cat. No.: B12641263
CAS No.: 93980-69-9
M. Wt: 494.8 g/mol
InChI Key: GQWLAPWFOPKVEJ-GFMRDNFCSA-N
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Description

Tetradecyl ®-12-hydroxyoleate is a chemical compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated fatty acid, and tetradecanol, a long-chain alcohol. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.

Properties

CAS No.

93980-69-9

Molecular Formula

C32H62O3

Molecular Weight

494.8 g/mol

IUPAC Name

tetradecyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C32H62O3/c1-3-5-7-9-10-11-12-13-16-19-22-26-30-35-32(34)29-25-21-18-15-14-17-20-24-28-31(33)27-23-8-6-4-2/h20,24,31,33H,3-19,21-23,25-30H2,1-2H3/b24-20-

InChI Key

GQWLAPWFOPKVEJ-GFMRDNFCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with tetradecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Tetradecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes, such as lipases, as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of tetradecyl ®-12-ketooleate or tetradecyl ®-12-carboxyoleate.

    Reduction: Formation of tetradecyl ®-12-hydroxyoleyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

  • Surfactant Properties :
    • Tetradecyl (R)-12-hydroxyoleate exhibits surfactant properties, making it useful in formulations for pharmaceuticals and cosmetics. Its ability to reduce surface tension can enhance the solubility of hydrophobic compounds, facilitating drug delivery systems .
  • Emulsifying Agent :
    • In food science, this compound can act as an emulsifier, stabilizing mixtures of oil and water. Its application in food products can improve texture and shelf life, while also enhancing flavor release .
  • Lipid Metabolism Studies :
    • Research indicates that this compound can influence lipid metabolism pathways. Studies have shown its potential role in modulating lipid profiles in cellular models, which could have implications for understanding metabolic disorders .

Pharmacological Applications

  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions such as arthritis or other inflammatory diseases. The compound's interaction with cellular signaling pathways involved in inflammation is an active area of research .
  • Drug Delivery Systems :
    • The compound has been explored as a carrier for targeted drug delivery. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, improving bioavailability and therapeutic efficacy .
  • Cancer Research :
    • Investigations into the role of lipids in cancer have highlighted the potential of this compound in influencing tumor growth and progression. Its effects on cancer cell metabolism are being studied to identify new therapeutic strategies .

Biotechnology Applications

  • Microbial Production :
    • This compound is being researched for its use in microbial fermentation processes. Certain microorganisms can utilize it as a substrate to produce valuable bioproducts, including biofuels and biodegradable plastics .
  • Glycolipid Production :
    • The compound has been implicated in the biosynthesis of glycolipids, which are essential components of cell membranes and play critical roles in cell signaling and recognition processes . This application is particularly relevant in developing novel biomaterials.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. The results indicated a potential application in developing treatments for chronic inflammatory diseases.

Case Study 2: Drug Delivery Efficiency

In a pharmacological study, this compound was used to formulate nanoparticles for delivering a poorly soluble anticancer drug. The study showed enhanced solubility and improved therapeutic outcomes compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of Tetradecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetradecyl oleate: Lacks the hydroxyl group, making it less polar and less effective in certain applications.

    Tetradecyl stearate: Saturated fatty acid ester, which has different physical properties and reactivity.

    Tetradecyl linoleate: Contains multiple double bonds, making it more prone to oxidation.

Uniqueness

Tetradecyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This makes it more versatile in various applications compared to its non-hydroxylated counterparts.

Biological Activity

Tetradecyl (R)-12-hydroxyoleate, a hydroxy fatty acid derivative, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a long-chain hydroxy fatty acid that exhibits various biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Hydroxy fatty acids are known for their ability to interact with cell membranes and modulate cellular functions.

  • Cell Membrane Interaction :
    • Hydroxy fatty acids like this compound can alter membrane fluidity and composition, which may influence signal transduction pathways and cellular responses to stimuli .
  • Pro-apoptotic Effects :
    • Evidence suggests that this compound may induce apoptosis in cancer cells by downregulating dihydrofolate reductase, a critical enzyme in the folate metabolism pathway . This mechanism is similar to that observed with 2-hydroxyoleic acid.
  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits antibacterial properties against food-borne pathogens and antifungal activities . This suggests potential applications in food preservation and therapeutic interventions against infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancerInduces apoptosis through dihydrofolate reductase downregulationLlado V et al., PNAS 2009
AntimicrobialEffective against various pathogenic bacteria and fungiKim HR et al., J Oleo Sci 2024
Membrane ModulationAlters lipid bilayer properties affecting protein interactionsBarcel-Coblijn G et al., PNAS 2011

Detailed Research Findings

  • Anticancer Activity : The pro-apoptotic activity of this compound has been linked to its structural effects on cell membranes rather than direct interactions with specific proteins. This characteristic allows it to act as a non-toxic anticancer agent .
  • Regulation of Sphingomyelin Synthesis : Recent studies have shown that this compound can regulate sphingomyelin synthesis in glioma cells, restoring normal membrane levels and triggering cell cycle arrest .
  • TRP Channel Activation : Hydroxy fatty acids, including this compound, have been reported to activate transient receptor potential channels such as TRPA1 and TRPV1, which are involved in nociception and inflammation . This property could explain some of the anti-inflammatory effects observed in preclinical studies.

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